1-methyl-3-phenyl-1H-pyrazol-5-ol

Description

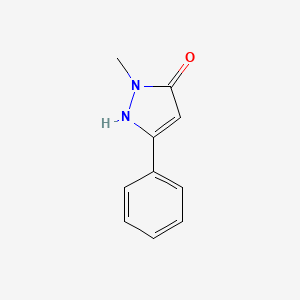

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOLYMVSZFIBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376989, DTXSID40901567 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34347-81-4 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Molecule of Significant Therapeutic Interest

An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

This compound, a pyrazolone derivative widely known in the pharmaceutical field as Edaravone, stands as a prominent structural motif in medicinal chemistry.[1] Initially synthesized through the reaction of phenylhydrazine and ethyl acetoacetate, its clinical significance has grown substantially over the decades.[1] Marketed under trade names like Radicava®, it is a potent antioxidant and free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after ischemic stroke.[1][2][3] This guide offers a detailed exploration of its chemical structure, synthesis, reactivity, and the mechanistic underpinnings of its therapeutic action, tailored for professionals in chemical research and drug development.

Part 1: Elucidation of the Chemical Structure

The chemical identity of this compound is defined by a five-membered heterocyclic pyrazole ring. Its formal name and structure can be deconstructed as follows:

-

Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

-

Substituents:

-

A methyl group (-CH₃) at the N1 position.

-

A phenyl group (-C₆H₅) at the C3 position.

-

A hydroxyl group (-OH) at the C5 position.

-

Critical Structural Feature: Tautomerism

A crucial aspect of the pyrazol-5-ol structure is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, three principal tautomers exist in equilibrium: the OH-form (enol), the CH-form, and the NH-form.[1]

The predominance of a specific tautomer is heavily influenced by the solvent environment and physical state. For instance, in dimethyl sulfoxide (DMSO), the OH-form is often preponderant, whereas the CH-form can be the major species in less polar solvents like chloroform (CDCl₃).[1] This dynamic equilibrium is fundamental to its reactivity and biological activity.

Caption: Tautomeric forms of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are indispensable for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| Melting Point | 130 °C | HMDB[4] |

| Appearance | Solid | HMDB[4] |

| pKa | Dissociation constants available | IUPAC[4] |

Spectroscopic Data:

-

¹H-NMR: The proton nuclear magnetic resonance spectrum is characterized by signals corresponding to the methyl protons, the aromatic protons of the phenyl ring, and the proton on the pyrazole ring. The exact chemical shifts can vary depending on the solvent and the dominant tautomeric form.

-

¹³C-NMR: The carbon spectrum shows distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the pyrazole ring. The C5 carbon signal is particularly sensitive to the tautomeric equilibrium, shifting significantly between the enol (-C-OH) and keto (-C=O) forms.

Part 2: Synthesis and Chemical Reactivity

Primary Synthetic Pathway: Paal-Knorr Condensation

The most common and industrially scalable synthesis of this compound involves the condensation reaction between phenylhydrazine and ethyl acetoacetate .[1] This reaction is a classic example of pyrazole synthesis and proceeds with high efficiency.

Experimental Protocol: Solvent-Free Synthesis

This method, adapted from established literature, provides a quantitative and environmentally conscious approach.[1]

-

Reactant Preparation: In a suitable reaction vessel, add ethyl acetoacetate (1.1 equivalents).

-

Addition of Hydrazine: Slowly add phenylhydrazine (1.0 equivalent) to the ethyl acetoacetate under constant stirring. The reaction is often exothermic, and cooling may be required to maintain control.

-

Reaction: Continue stirring the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the resulting solid product is typically pure enough for many applications. For higher purity, it can be recrystallized from a suitable solvent like ethanol. This solvent-free method often yields the product in quantitative amounts.[1]

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity

The reactivity of the pyrazol-5-ol scaffold is centered on two main areas: the nucleophilic C4 position and the antioxidant nature of the enol group.

-

Knoevenagel Condensation at C4: The methylene group (in the CH-tautomer) at the C4 position is activated by the two adjacent carbonyl/enol groups, making it a potent nucleophile. It readily participates in Knoevenagel-type condensation reactions with various aldehydes. This reaction is widely used to synthesize 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are themselves investigated for various biological activities.[5][6]

-

Radical Scavenging: The therapeutic effect of Edaravone is primarily attributed to its function as a potent free radical scavenger.[7][8] The hydroxyl group of the enol tautomer can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[3][8] This process interrupts the chain reactions of oxidative stress that lead to cellular damage, particularly lipid peroxidation of cell membranes.[7]

Part 3: Applications in Drug Development

Edaravone as a Neuroprotective Agent

The approval of Edaravone for ALS by regulatory bodies marked a significant advancement in the management of this neurodegenerative disease.[8]

Mechanism of Action: While the precise mechanism in ALS is not fully elucidated, its therapeutic benefit is strongly linked to the amelioration of oxidative stress.[2][9]

-

Antioxidant Activity: It directly scavenges free radicals, reducing the oxidative damage to neurons, which is a key pathological feature of ALS.[7]

-

Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids in cell membranes, Edaravone helps maintain cellular integrity and function.[7]

-

Anti-inflammatory Effects: It has been shown to reduce the production of pro-inflammatory cytokines and mitigate the activation of microglia (the brain's immune cells), thereby dampening the inflammatory response that exacerbates neuronal damage.[7]

Caption: Mechanism of action for Edaravone as a neuroprotective agent.

Pharmacokinetics: Edaravone is administered intravenously or orally. It is highly protein-bound (about 92%) and is metabolized in the liver and kidneys into inactive sulfate and glucuronide conjugates, which are then primarily excreted in the urine.[2][9]

Conclusion

This compound is more than a simple heterocyclic compound; it is a clinically validated therapeutic agent whose efficacy is rooted in its fundamental chemical structure. The tautomeric equilibrium between its enol and keto forms dictates its reactivity, enabling both its role as a versatile synthetic building block and, more importantly, its function as a potent free radical scavenger. For researchers in drug development, a thorough understanding of its structure-activity relationship, synthesis, and mechanism of action provides a powerful foundation for designing next-generation therapeutics targeting diseases underpinned by oxidative stress.

References

-

Patel, P. & Sapra, A. (2023). Edaravone. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

-

Jaiswal, M.K. (2019). Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs. Journal of Cellular and Molecular Medicine. [Link]

-

Medscape. (n.d.). Radicava, Radicava ORS (edaravone) dosing, indications, interactions, adverse effects, and more. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]

-

Rostami, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]

-

Aziz, J., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem Compound Database. [Link]

-

Rostami, A., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society. [Link]

-

Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Ramshini, A., et al. (2021). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B). ResearchGate. [Link]

- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Kleinpeter, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

-

Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

El-Sekily, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]

-

Gontijo, T. B., et al. (2020). Pseudo-multicomponent reactions. RSC Advances. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudo-multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. reference.medscape.com [reference.medscape.com]

An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Molecule

1-methyl-3-phenyl-1H-pyrazol-5-ol, widely known in the pharmaceutical realm as Edaravone, represents a significant molecule in the landscape of neuroprotective agents. Initially developed for the treatment of acute ischemic stroke, its therapeutic applications have expanded to include amyotrophic lateral sclerosis (ALS), a debilitating neurodegenerative disease.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering a foundational understanding for researchers and drug development professionals. The therapeutic efficacy of Edaravone is intrinsically linked to its chemical personality, particularly its potent antioxidant properties.[3][4]

Molecular Identity and Physicochemical Landscape

This compound is a pyrazolone derivative with the molecular formula C₁₀H₁₀N₂O.[5] Its molecular structure is the foundation of its chemical behavior and biological activity.

Tautomerism: A Molecule of Multiple Personalities

A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent and the physical state. The three primary tautomers are the OH-form (enolic), the CH-form (ketonic), and the NH-form.[6] In DMSO-d6 solution, the OH-form is predominant, with smaller proportions of the CH and NH forms.[6] Conversely, in chloroform (CDCl₃), the CH-form is the exclusive species observed.[6] This chameleon-like behavior is crucial in understanding its reactivity and interactions in different biological environments.

Caption: Tautomeric forms of this compound.

Physicochemical Properties: A Summary

The physical and chemical properties of this compound are summarized in the table below. These parameters are fundamental for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126-130 °C | [7][8] |

| Boiling Point | 333 °C at 760 mmHg | [8] |

| Solubility | Freely soluble in acetic acid, methanol, or ethanol; slightly soluble in water or diethyl ether. Water solubility is approximately 3 g/L at 20°C. | [1][8] |

| pKa | 7.0 | [2] |

| logP | 1.8 | [5] |

Synthesis and Characterization

The most common and classical method for the synthesis of this compound is the condensation reaction between phenylhydrazine and ethyl acetoacetate.[6][9]

Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine in a suitable solvent such as ethanol or methanol.[10][11]

-

Addition of Reactant: While stirring, slowly add ethyl acetoacetate to the solution. An exothermic reaction may be observed.[10]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 6 hours to ensure the completion of the condensation and subsequent cyclization.[12] The pH of the reaction can be adjusted to be slightly acidic (pH 5.0-6.5) to facilitate the reaction.[12]

-

Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield the final product as a white crystalline solid.[12]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl protons, the aromatic protons of the phenyl ring, and the protons on the pyrazole ring. The chemical shifts will vary depending on the solvent and the predominant tautomeric form.[6][13]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (in the CH-form) and the carbon bearing the hydroxyl group (in the OH-form) are particularly diagnostic.[6]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching vibration (in the keto form) or the O-H stretching vibration (in the enol form), as well as C=N and C=C stretching vibrations of the pyrazole ring and the aromatic C-H stretching vibrations.[13]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 174.[13]

Chemical Reactivity and Mechanism of Action

The chemical reactivity of this compound is central to its biological function.

Antioxidant Mechanism: A Free Radical Scavenger

Edaravone's primary mechanism of action is its ability to act as a potent free radical scavenger.[3] This is particularly effective against highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1][4] The antioxidant activity is attributed to the ability of the enolate form of the molecule to donate an electron to free radicals, thereby neutralizing them.[4][14] This process inhibits lipid peroxidation, a key contributor to cellular damage in various pathological conditions.[3]

Caption: Antioxidant mechanism of Edaravone.

Other Reactions of the Pyrazolone Ring

The pyrazolone ring is a versatile heterocyclic system that can undergo various chemical transformations. The active methylene group at the C4 position is a key site for electrophilic substitution reactions.[15] This allows for the introduction of various functional groups, providing a scaffold for the synthesis of a wide range of derivatives with potential biological activities.[16]

Conclusion: A Molecule of Continued Interest

This compound (Edaravone) is a well-characterized molecule with a rich chemical profile that underpins its therapeutic utility. Its tautomeric nature, straightforward synthesis, and potent antioxidant activity make it a subject of ongoing research and development. This guide has provided a comprehensive overview of its core physical and chemical properties, offering valuable insights for scientists working on the frontiers of neuroprotective therapies and beyond.

References

-

What is the mechanism of Edaravone? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - MDPI. (n.d.). Retrieved from [Link]

-

Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PubMed Central. (n.d.). Retrieved from [Link]

-

Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - ResearchGate. (2024, March 3). Retrieved from [Link]

-

How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - Semantic Scholar. (n.d.). Retrieved from [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. (n.d.). Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC. (n.d.). Retrieved from [Link]

- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).

-

Biologically active pyrazolone and pyrazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

- CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents. (n.d.).

-

Rishiram Prajuli.pmd - Semantic Scholar. (n.d.). Retrieved from [Link]

-

1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 - Emco Chemicals. (n.d.). Retrieved from [Link]

-

Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+ - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 9. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Edaravone (1-methyl-3-phenyl-1H-pyrazol-5-ol Tautomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Edaravone, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Initially queried as 1-methyl-3-phenyl-1H-pyrazol-5-ol, this document clarifies the compound's predominant tautomeric form and correct IUPAC nomenclature. We delve into the fundamental chemical properties, synthesis, and analytical methodologies crucial for research and development. Furthermore, this guide offers an in-depth exploration of Edaravone's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data from pivotal clinical trials. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity: Nomenclature and Tautomerism

The compound of interest is most widely known by its non-proprietary name, Edaravone.[1] While it can be named as this compound, its predominant and officially recognized tautomeric form is a pyrazolone. The correct IUPAC name for Edaravone is 5-methyl-2-phenyl-4H-pyrazol-3-one .[2][3]

Edaravone exists in three tautomeric forms: the CH, OH, and NH forms.[4][5] The equilibrium between these forms is influenced by the solvent.[4] For instance, in DMSO-d6, the OH-form is preponderant, while in CDCl3, only signals corresponding to the CH-form are observed.[4] This tautomerism is a critical aspect of its chemical behavior and biological activity.

Synonyms and Identifiers:

-

Common Synonyms: Edaravone, MCI-186, Radicava, Radicut, Norphenazone, 3-Methyl-1-phenyl-2-pyrazolin-5-one.[3][6][7]

-

CAS Number: 89-25-8.[1]

-

Molecular Formula: C₁₀H₁₀N₂O.[8]

-

Molecular Weight: 174.20 g/mol .[8]

Physicochemical Properties

Edaravone is a white crystalline powder.[9] It is a weak acid with a pKa of 7.0, meaning at physiological pH, approximately half of the molecules exist as the edaravone anion.[10] This anionic form is crucial for its radical-scavenging activity.[10] It is freely soluble in acetic acid, methanol, and ethanol, and slightly soluble in water and diethyl ether.[9]

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [2][3] |

| CAS Number | 89-25-8 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [8] |

| Molecular Weight | 174.20 g/mol | [8] |

| pKa | 7.0 | [10] |

| Appearance | White crystalline powder | [9] |

| Solubility | Freely soluble in acetic acid, methanol, or ethanol; slightly soluble in water or diethyl ether | [9] |

Synthesis and Manufacturing

The most common and well-established method for synthesizing Edaravone is the Knorr pyrazole synthesis .[11][12] This method involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[4][11]

Reaction Pathway for Edaravone Synthesis:

Caption: Knorr pyrazole synthesis of Edaravone.

Experimental Protocol: Knorr Pyrazole Synthesis of Edaravone [11][12]

-

Reaction Setup: In a round-bottom flask, combine phenylhydrazine and ethyl acetoacetate. The reaction is typically carried out without a solvent or in a solvent such as ethanol.

-

Heating: The reaction mixture is heated under reflux. The temperature and reaction time can be optimized for yield and purity.

-

Precipitation: After cooling, the product often solidifies. Diethyl ether can be added to facilitate the precipitation of crude Edaravone.

-

Isolation and Purification: The crude product is isolated by vacuum filtration and washed with a cold solvent like diethyl ether.

-

Recrystallization: For higher purity, the crude Edaravone is recrystallized from a suitable solvent, such as ethanol.

Analytical Methodologies

A variety of analytical methods have been developed for the quantification of Edaravone in bulk drug substances, pharmaceutical formulations, and biological matrices.[13][14]

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Edaravone.[13][15] Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach.[15] The Japanese Pharmacopoeia recommends an HPLC method for the assay of Edaravone.[15]

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been reported for the estimation of Edaravone in plasma.[13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity and is employed for the quantification of Edaravone and its metabolites in biological samples.[16]

Spectroscopic Methods:

-

UV-Visible Spectrophotometry: This method is used for the estimation of Edaravone in bulk and pharmaceutical preparations.[14][17] The analytical wavelength is typically around 243 nm.[17]

-

Fluorescent Assay: A novel fluorescent assay using aqueous functional CdSe quantum dots has been developed for Edaravone.[13]

Mechanism of Action

While the exact mechanism of action of Edaravone in the treatment of ALS is not fully understood, its therapeutic effects are attributed to its potent antioxidant properties.[1][9] Oxidative stress is believed to play a significant role in the neuronal cell death observed in ALS and ischemic stroke.[1]

Key Mechanisms:

-

Free Radical Scavenging: Edaravone is a powerful free radical scavenger.[7][18] It effectively scavenges various reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[3][19] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[20][21]

-

Inhibition of Lipid Peroxidation: By neutralizing free radicals, Edaravone inhibits lipid peroxidation, a process that damages cell membranes and contributes to cell death.[18]

-

Anti-inflammatory Properties: Edaravone has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mitigating microglial activation.[18]

Proposed Mechanism of Action Pathway:

Caption: Edaravone's neuroprotective mechanism of action.

Pharmacokinetics

Absorption:

-

Following intravenous administration, the maximum plasma concentration (Cmax) of Edaravone is reached at the end of the infusion.[22]

-

An oral suspension of Edaravone is well absorbed, with the time to reach Cmax ranging from 0.3 to 0.8 hours in a fasted state.[6][16]

Distribution:

-

The pharmacokinetics of Edaravone are not expected to be significantly different between healthy subjects and patients with ALS.[22]

Metabolism:

-

Edaravone is extensively metabolized in the liver to pharmacologically inactive sulfate and glucuronide conjugates.[22][23]

-

In vitro studies indicate that Edaravone and its metabolites do not significantly inhibit or induce major cytochrome P450 (CYP) enzymes at clinical doses.[9]

Excretion:

-

Edaravone is primarily excreted in the urine, mainly as its glucuronide conjugate.[1][24]

-

The terminal half-life of Edaravone is approximately 4.5 to 6 hours.[1][22]

Clinical Efficacy and Trials

Edaravone has been approved for the treatment of acute ischemic stroke in Japan since 2001 and for ALS in Japan (2015) and the United States (2017).[21]

Amyotrophic Lateral Sclerosis (ALS):

-

A pivotal Phase 3 clinical trial (NCT01492686) in a specific population of ALS patients demonstrated that Edaravone significantly slowed the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to placebo over a 24-week period.[25][26]

-

The least-squares mean difference in the change in ALSFRS-R scores between the Edaravone and placebo groups was 2.49 in favor of Edaravone.[25]

-

An oral formulation of Edaravone has also been developed and studied in clinical trials.[27][28]

Acute Ischemic Stroke:

-

Clinical studies have suggested that Edaravone can improve neurological outcomes when administered in the early stages of an acute ischemic stroke.[18]

Safety and Tolerability

Edaravone is generally well-tolerated.[29]

Common Adverse Reactions:

-

The most frequently reported adverse reactions (≥10%) in clinical trials include contusion (bruising), gait disturbance, and headache.[9][29][30]

Serious Adverse Reactions:

-

Hypersensitivity reactions, including anaphylaxis, have been reported in postmarketing surveillance.[9][29]

-

The intravenous formulation contains sodium bisulfite, which may cause allergic-type reactions, including anaphylactic symptoms and life-threatening or less severe asthmatic episodes in susceptible individuals.[29]

Drug Interactions:

-

Based on in vitro studies, Edaravone is not expected to have significant drug-drug interactions mediated by CYP enzymes or major transporters.[9][29]

Use in Specific Populations:

-

The safety of Edaravone in patients with severe renal or hepatic impairment has not been fully established.[9]

-

Animal studies have shown adverse developmental effects, and it should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.[30]

Conclusion

Edaravone, with the IUPAC name 5-methyl-2-phenyl-4H-pyrazol-3-one, is a significant therapeutic agent for neurodegenerative diseases, primarily through its action as a potent antioxidant and free radical scavenger. A thorough understanding of its chemical properties, including its tautomerism, is essential for its synthesis, formulation, and analytical characterization. The clinical data supporting its efficacy in slowing the progression of ALS, coupled with a manageable safety profile, underscore its importance in the current therapeutic landscape. Continued research into its mechanisms of action and potential applications in other neurodegenerative disorders is warranted.

References

- Edaravone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Edaravone]

- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [URL: https://www.semanticscholar.org/paper/How-is-edaravone-effective-against-acute-ischemic-Watanabe-Tanaka/5095033d59666018317a80b7410f4d38515e0242]

- Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7297394/]

- What is the mechanism of Edaravone? - Patsnap Synapse. [URL: https://www.patsnap.

- Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]

- EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE - PharmaTutor. [URL: https://www.pharmatutor.

- Mci-186 | C10H10N2O | CID 4021 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4021]

- Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab - Benchchem. [URL: https://www.benchchem.

- Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). [URL: https://pubmed.ncbi.nlm.nih.gov/11929553/]

- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [URL: https://www.yuria-pharm.co.jp/english/wp-content/uploads/sites/2/2020/06/e_ronbun12.pdf]

- Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726123/]

- 209176Orig1s000 - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209176Orig1s000ClinPharmR.pdf]

- How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6117431/]

- Edaravone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Edaravone]

- (PDF) Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture - ResearchGate. [URL: https://www.researchgate.

- Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37951010/]

- Physicochemical properties of edaravone | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-properties-of-edaravone_tbl1_327376043]

- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [URL: https://www.rsc.

- Full article: Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. [URL: https://www.tandfonline.com/doi/full/10.1080/14737175.2017.1370821]

- edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. [URL: https://www.ijcrt.org/papers/IJCRT2204297.pdf]

- Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - - Practical Neurology. [URL: https://practicalneurology.com/news/edaravone-oral-formulation-being-tested-in-phase-3-trial-for-als]

- Edaravone in ALS clinical trials: an assessment of safety, tolerability and treatment persistence | Cochrane Library. [URL: https://www.cochranelibrary.com/central/doi/10.1002/central/CN-01124571/full]

- Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28528722/]

- Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293021/]

- LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form - Sryahwa Publications. [URL: https://www.

- Biomarkers in Different Types of Amyotrophic Lateral Sclerosis (ALS) Patients Being Treated With Edaravone - Clinical Trials - Loma Linda University. [URL: https://lluh.

- Edaravone - LiverTox - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548231/]

- Formulary Drug Review: Edaravone - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027823/]

- Mci-186 | C10H10N2O | CID 4021 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Edaravone]

- 209176Orig1s000 - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209176Orig1s000PharmR.pdf]

- Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression - ALS TDI. [URL: https://www.als.net/als-research/approved-als-drugs/riluzole-edaravone-and-tofersen-the-approved-drugs-for-als-progression/]

- EDARAVONE - precisionFDA. [URL: https://precision.fda.gov/substances/S798V6YJRP]

- Safety & Adverse Reactions | RADICAVA ORS® (edaravone). [URL: https://www.radicava.com/als/hcp/safety-profile/]

- Oral edaravone demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Oral-edaravone-demonstrated-a-favorable-safety-in-Shefner-Zhang/33580436d655f4104d49a2a912f270914c625a69]

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [URL: https://www.ias.ac.in/article/fulltext/jcsc/133/0091]

- Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study - ResearchGate. [URL: https://www.researchgate.net/publication/229817929_Tautomerism_in_4-substituted_1-phenyl-3-methyl-pyrazolin-5-ones-a_theoretical_ab_initio_and_13_C_NMR_study]

- (PDF) On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis - ResearchGate. [URL: https://www.researchgate.net/publication/250058727_On_the_tautomerism_of_1-phenyl-3-substituted-pyrazol-5-ones_and_their_photoinduced_products_-_Experimental_and_theoretical_UV_spectral_analysis]

- (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [URL: https://www.researchgate.net/publication/271709403_ChemInform_Abstract_Pyrazol-5-ones_Tautomerism_Synthesis_and_Reactions]

- The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14758002/]

Sources

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Pharmacokinetics, Safety, and Drug‐Drug Interactions of an Oral Suspension of Edaravone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sryahwapublications.com [sryahwapublications.com]

- 18. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 19. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | Semantic Scholar [semanticscholar.org]

- 21. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Edaravone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of Edaravone Oral Suspension in Patients With Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]

- 27. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - - Practical Neurology [practicalneurology.com]

- 28. Oral edaravone demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment | Semantic Scholar [semanticscholar.org]

- 29. Safety & Adverse Reactions | RADICAVA ORS® (edaravone) [radicavahcp.com]

- 30. Formulary Drug Review: Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomeric Forms of 1-Methyl-3-phenyl-1H-pyrazol-5-ol

Abstract

1-Methyl-3-phenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry and materials science, exhibits a fascinating and complex tautomerism. This guide provides an in-depth analysis of its three principal tautomeric forms: the hydroxyl-pyrazole (OH-form), the keto-pyrazoline (NH-form), and the ylidene-pyrazoline (CH-form). We will explore the structural intricacies of each tautomer, the dynamic equilibrium that governs their interconversion, and the profound influence of the surrounding chemical environment, particularly the solvent, on this equilibrium. This document will synthesize data from nuclear magnetic resonance (NMR) spectroscopy, and computational studies to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in Pyrazolones

Pyrazolone derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Their biological and chemical properties are intrinsically linked to their molecular structure, which is often not static. Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, plays a pivotal role in the reactivity and function of pyrazolones.[3] For this compound, understanding the delicate balance between its tautomeric forms is crucial for predicting its behavior in different environments, a key consideration in drug design and material application.

The Tautomeric Landscape of this compound

This compound can exist in three primary tautomeric forms, as illustrated below. This dynamic equilibrium is the focal point of our investigation.

Caption: Tautomeric forms of this compound.

-

The OH-form (this compound): This is an aromatic hydroxypyrazole structure.

-

The NH-form (1-Methyl-3-phenyl-1,2-dihydro-3H-pyrazol-5-one): A non-aromatic keto-pyrazoline structure.

-

The CH-form (1-Methyl-3-phenyl-2,4-dihydro-3H-pyrazol-5-one): Another non-aromatic keto-pyrazoline structure, often referred to as the ylidene form.

The Decisive Role of the Solvent in Tautomeric Equilibrium

The equilibrium between the OH, NH, and CH forms is highly sensitive to the solvent environment. This dependency is a critical factor in both synthetic chemistry and biological applications. The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the equilibrium towards one tautomer over the others.

Non-Polar Aprotic Solvents

In non-polar aprotic solvents such as chloroform (CDCl₃), the CH-form is often the predominant species.[1][3] This preference can be attributed to the formation of intramolecular hydrogen bonds and the lower polarity of the CH tautomer, which is more compatible with the non-polar environment.

Polar Aprotic Solvents

In polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆), a mixture of tautomers is typically observed.[1] Studies have shown the presence of all three forms (OH, CH, and NH), with the OH-form often being the major component.[1] The increased solvent polarity stabilizes the more polar tautomers. For instance, in DMSO-d₆, the proportional amounts of the OH, CH, and NH forms of 1-phenyl-3-methyl-5-pyrazolone have been estimated to be approximately 81%, 13%, and 6% respectively.[1]

Polar Protic Solvents

Polar protic solvents, such as methanol and water, can form strong intermolecular hydrogen bonds with the pyrazolone tautomers.[4] This interaction can further stabilize the more polar forms, particularly the NH and OH tautomers.[4] The ability of the solvent to act as both a hydrogen bond donor and acceptor plays a crucial role in determining the tautomeric preference.

Spectroscopic and Computational Elucidation of Tautomeric Forms

A combination of experimental techniques and theoretical calculations is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[4][5] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to identify the predominant tautomeric forms and, in some cases, quantify their relative populations.[6][7] For example, the ¹³C NMR spectrum of 1-phenyl-3-methyl-5-pyrazolone in CDCl₃ shows signals corresponding only to the CH-form, while in DMSO-d₆, signals for all three tautomers are present.[1]

Table 1: Representative NMR Data for Tautomeric Forms

| Tautomer | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH-form | CDCl₃ | Signals corresponding to the CH-form are exclusively observed.[1] | Signals corresponding to the CH-form are exclusively observed.[1] |

| OH, CH, NH Mixture | DMSO-d₆ | A complex spectrum indicating the presence of all three tautomers is observed.[1] | Signals for all three tautomers are present, allowing for the estimation of their relative abundance.[1] |

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion.[8][9] These calculations can predict the most stable tautomer in the gas phase and in different solvents by incorporating solvent models.[10] Theoretical studies have shown that while the CH tautomer may be the least stable in some cases, solvent effects can significantly alter the energetic landscape.[8][10] Computational investigations have also highlighted the role of intramolecular hydrogen bonding in stabilizing certain tautomeric forms.[4]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. mdpi.com [mdpi.com]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 9. purkh.com [purkh.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the One-Pot Synthesis of 1-Methyl-3-Phenyl-1H-pyrazol-5-ol Derivatives

Introduction: The Strategic Value of the Pyrazolone Core in Modern Therapeutics

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The pyrazole, and specifically its pyrazol-5-one tautomer, is a quintessential example of such a scaffold.[1] This five-membered ring system is not merely an academic curiosity; it is the foundational core of numerous approved pharmaceuticals, including blockbuster drugs for oncology, inflammatory diseases, and neurological conditions.[1]

One of the most notable members of this chemical family is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant medication used to treat amyotrophic lateral sclerosis (ALS) and aid recovery from stroke.[2] The profound therapeutic impact of Edaravone underscores the immense potential held within its structural isomers and derivatives. This guide focuses on a specific, high-value analogue: 1-methyl-3-phenyl-1H-pyrazol-5-ol and its derivatives.

For researchers and drug development professionals, the efficiency and elegance of a synthetic route are paramount. Traditional multi-step syntheses, often plagued by laborious intermediate purifications and cumulative yield losses, are giving way to more sophisticated strategies. One-pot synthesis, a technique where multiple reaction steps are conducted sequentially in a single reactor, represents a paradigm shift towards greater efficiency, atom economy, and sustainability.[3][4] By minimizing solvent usage and waste generation, these methods align with the principles of green chemistry, a critical consideration in modern pharmaceutical development.[5]

This document provides a comprehensive technical overview of the one-pot synthesis of this compound derivatives, grounded in the principles of the venerable Knorr pyrazole synthesis. We will dissect the reaction mechanism, provide a field-tested experimental protocol, and discuss the critical parameters that govern the success of the synthesis, offering insights to empower researchers to confidently and efficiently produce these high-value compounds.

The Synthetic Cornerstone: A Modern Take on the Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis is a robust and versatile method for constructing the pyrazole ring. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8] For our target molecule, this compound, the key starting materials are ethyl benzoylacetate (the 1,3-dicarbonyl component) and methylhydrazine (the hydrazine component).

The one-pot approach streamlines this process by ensuring that the initial condensation and subsequent intramolecular cyclization and dehydration occur in a single, uninterrupted sequence, obviating the need to isolate the hydrazone intermediate. This not only saves significant time and resources but also can improve overall yield by avoiding material loss during transfer and purification steps.

Reaction Mechanism: A Stepwise Causal Analysis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of the pyrazol-5-ol ring proceeds through a well-established pathway involving nucleophilic attack, condensation, and cyclization. It's also vital to recognize the inherent tautomerism of the final product, which can exist in keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms, with the equilibrium often influenced by the solvent and solid-state packing forces.[2][9][10]

The core mechanism unfolds as follows:

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate.

-

Hydrazone Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs an intramolecular nucleophilic attack on the ester carbonyl group.

-

Ring Closure and Elimination: This attack forms a five-membered heterocyclic ring. The subsequent elimination of an ethanol molecule is the final step, yielding the aromatic and highly stable pyrazol-5-ol ring system.[6][7][11]

The following diagram visualizes this mechanistic pathway.

Field-Validated Experimental Protocol

This protocol describes a reliable and scalable one-pot synthesis that can be performed with standard laboratory equipment. The procedure is designed to be self-validating, with clear endpoints and purification steps.

Materials and Reagents

-

Ethyl benzoylacetate (1.0 eq)

-

Methylhydrazine (1.0-1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Deionized Water

Step-by-Step Methodology

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ethyl benzoylacetate). Stir the mixture to ensure homogeneity.

-

Reagent Addition: Slowly add methylhydrazine (1.0-1.1 eq) to the stirring solution at room temperature. The addition may be mildly exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically around 110-120°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will likely form.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold deionized water (approx. 10 times the volume of the acetic acid used). This will cause the product to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to yield the pure this compound derivative.[12][13]

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

The following diagram provides a visual summary of the experimental workflow.

Data Analysis and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes typical data for the parent compound, this compound.

| Parameter | Expected Value/Observation | Reference |

| Appearance | White to off-white crystalline solid | [2] |

| Yield | 75-90% | [2] |

| Melting Point | ~127-130 °C | [14] |

| ¹H NMR (CDCl₃, δ ppm) | ~2.2 (s, 3H, CH₃-C), ~3.4 (s, 3H, CH₃-N), ~5.5 (s, 1H, CH), ~7.2-7.5 (m, 5H, Ar-H) | [2] |

| ¹³C NMR (CDCl₃, δ ppm) | ~15.0 (CH₃-C), ~35.0 (CH₃-N), ~90.0 (CH), ~125-130 (Ar-C), ~160 (C-OH), ~165 (C-Ph) | [2] |

| IR (cm⁻¹) | ~3100-3400 (broad, O-H), ~1600 (C=N), ~1580 (C=C, aromatic) | [13] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Expert Insights: Optimizing for Success

As a Senior Application Scientist, I emphasize that a protocol is a starting point. True mastery comes from understanding how to modulate reaction parameters to achieve desired outcomes.

-

Causality of Catalyst Choice: While glacial acetic acid serves as both a solvent and a mild acid catalyst, other systems can be employed. Stronger acids can accelerate the reaction but may lead to side products. In some cases, a catalyst-free synthesis is possible, particularly at higher temperatures, which is an excellent green chemistry alternative.[2]

-

Solvent Effects: The choice of solvent can influence reaction kinetics and, importantly, the tautomeric equilibrium of the product. Protic solvents like ethanol or acetic acid are common and effective. For certain applications, exploring solvent-free conditions, where the reactants are heated together directly (often with microwave assistance), can dramatically reduce reaction times and simplify work-up.[15][16]

-

Managing Stoichiometry: Using a slight excess (1.05-1.1 eq) of the more volatile component, methylhydrazine, can help drive the reaction to completion, compensating for any potential loss during heating.

-

Substituent Effects: When synthesizing derivatives, the electronic nature of substituents on the phenyl ring of the ethyl benzoylacetate starting material plays a predictable role. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the electrophilicity of the carbonyl carbons, potentially accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may slightly decrease the reaction rate.

Conclusion and Future Outlook

The one-pot synthesis of this compound and its derivatives via the Knorr condensation is a powerful, efficient, and highly adaptable method for accessing this pharmaceutically relevant scaffold. Its operational simplicity, high yields, and alignment with the principles of green chemistry make it an invaluable tool for researchers in both academic and industrial settings.

By understanding the underlying mechanism and the key parameters that control the reaction, scientists can readily produce a diverse library of these compounds for screening in drug discovery programs. The continued exploration of this privileged structure is poised to yield the next generation of therapeutics for a wide range of human diseases.

References

- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Borneo Journal of Pharmacy.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- knorr pyrazole synthesis. Slideshare.

- Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Synthesis of Pyrazolone Derivatives and their Biological Activities. ProQuest.

- Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate.

- A Brief Overview on One Pot Multi-component Synthesis and Biological Properties of a Class of Nitrogenous Complex Heterocyclic Compounds. ResearchGate.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.

- One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Semantic Scholar.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences.

- One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. RSC Publishing.

- Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. PubMed.

- One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. OUCI.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

- 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem.

- Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate.

- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journalspub.com [journalspub.com]

- 5. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Crystal Structure of 1-methyl-3-phenyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details the synthesis and crystallization of the compound, elucidates its solid-state structure through single-crystal X-ray diffraction, and discusses the critical role of tautomerism. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and the interpretation of structural data.

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The compound this compound, also known by its tautomeric name 3-methyl-1-phenyl-5-pyrazolone, is a key intermediate in the synthesis of various pharmaceuticals.[3] Understanding the three-dimensional arrangement of atoms within this molecule is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]

A pivotal aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms. For this compound, three principal tautomers are considered: the OH-form (enolic), the CH-form, and the NH-form. The predominant tautomer in the solid state dictates the intermolecular interactions and crystal packing, which in turn influence the compound's physicochemical properties, such as solubility and melting point. This guide will delve into the determination of the specific tautomeric form present in the crystalline state.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between phenylhydrazine and an appropriate β-ketoester, such as ethyl acetoacetate.[3] This method is robust, providing high yields of the desired product.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent like ethanol, an equimolar amount of phenylhydrazine is added dropwise at room temperature with continuous stirring.[4]

-

Reaction Conditions: The reaction mixture is then heated under reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product. The resulting solid is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried.

-

Recrystallization for Purification: The crude product is then recrystallized from a suitable solvent, such as ethanol or a methanol-acetone mixture, to obtain pure crystals of this compound.[2] Slow cooling of the saturated solution is crucial for the growth of single crystals suitable for X-ray diffraction analysis.

The rationale behind using ethanol as a solvent is its ability to dissolve the reactants while allowing for the precipitation of the product upon cooling. The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Crystal Structure Determination: An Authoritative Approach

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of this compound is carefully selected under a polarizing microscope and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

The choice of low temperature for data collection is critical as it reduces the thermal motion of the atoms, leading to a more precise determination of their positions.

Diagram of the X-ray Crystallography Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 3. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-methyl-3-phenyl-1H-pyrazol-5-ol: A Guide to Its Tautomeric Landscape

This technical guide provides an in-depth analysis of the spectroscopic data of 1-methyl-3-phenyl-1H-pyrazol-5-ol, a molecule of significant interest in medicinal chemistry and drug development. A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms, which profoundly influences its spectroscopic signature. This guide will delve into the nuances of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural dynamics.

The Tautomerism of Pyrazolones: A Fundamental Overview

This compound is a member of the pyrazolone family, which is known to exhibit prototropic tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers in equilibrium. For this compound, the principal tautomeric forms are the hydroxyl-pyrazole (OH-form), the keto-pyrazole or pyrazolone (CH-form), and the zwitterionic/imino (NH-form). The equilibrium between these forms is highly dependent on the solvent, temperature, and concentration.[1]

The ability to understand and characterize these tautomers is paramount, as the biological activity and physicochemical properties of the compound can be attributed to a specific tautomeric form. Spectroscopic techniques, particularly NMR and IR, are powerful tools for elucidating the dominant tautomeric form under various conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Tautomeric Equilibrium

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei, making it an invaluable tool for distinguishing between the different tautomers of this compound. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are distinct for each tautomeric form.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is highly dependent on the solvent used, providing clear evidence of tautomeric equilibrium.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Tautomers in Different Solvents.

| Proton | CDCl₃ (CH-form)[2] | DMSO-d₆ (OH-form)[2] | Multiplicity |

| CH₃ | 2.19 | 2.12 | s |

| CH₂ (or CH) | 3.41 | 5.36 | s |

| Phenyl-H | 7.18-7.86 | 7.22-7.71 | m |

| OH/NH | - | ~11.5 (broad s) | bs |

Interpretation:

-

In Chloroform-d (CDCl₃): The spectrum is characteristic of the CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) . The key indicator is the singlet at approximately 3.41 ppm, which corresponds to the two protons of the methylene group (CH₂) at the C4 position of the pyrazolone ring.[2] The absence of a distinct hydroxyl proton signal further supports the predominance of the keto tautomer.

-

In Dimethyl Sulfoxide-d₆ (DMSO-d₆): The spectrum reveals the predominance of the OH-form (this compound) . The signal for the C4 proton appears as a singlet at a downfield chemical shift of around 5.36 ppm.[2] Crucially, a broad singlet is observed at approximately 11.5 ppm, which is characteristic of the acidic hydroxyl proton. This significant downfield shift is due to hydrogen bonding with the DMSO solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectra provide further compelling evidence for the existence of different tautomers. The chemical shift of the C5 carbon is particularly diagnostic.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Tautomers in Different Solvents.

| Carbon | CDCl₃ (CH-form)[2] | DMSO-d₆ (OH-form)[2] |

| CH₃ | 17.0 | 17.1 |

| C4 | 43.1 | 43.5 |

| Phenyl-C | 118.9, 125.0, 128.8, 130.1 | 118.4, 124.8, 125.4, 129.3 |

| C3 | 156.4 | 148.7 |

| C5 (C=O or C-OH) | 170.6 | 158.9 |

Interpretation:

-

In Chloroform-d (CDCl₃): The C5 carbon resonates at a significantly downfield chemical shift of approximately 170.6 ppm.[2] This is characteristic of a carbonyl carbon (C=O), confirming the predominance of the CH-form .

-

In Dimethyl Sulfoxide-d₆ (DMSO-d₆): The C5 carbon signal shifts upfield to around 158.9 ppm.[2] This chemical shift is consistent with a carbon atom single-bonded to a hydroxyl group (C-OH) in an aromatic system, thus confirming the prevalence of the OH-form . The C3 carbon also shows a significant upfield shift in DMSO-d₆ compared to CDCl₃.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of the C=O and O-H bonds are particularly useful for distinguishing between the keto and enol tautomers.

Experimental Protocol: IR Spectrum Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound in the solid state (typically as a KBr pellet) provides insights into its dominant tautomeric form in the crystalline phase.

Table 3: Key IR Absorption Bands (cm⁻¹) and their Assignments.

| Wavenumber (cm⁻¹) | Assignment | Tautomer Indicated |

| ~3431 | O-H stretch (broad) | OH-form |

| ~3129 | C-H stretch (aromatic) | Both |

| ~1600 | C=O stretch | CH-form |

| ~1580 | C=N stretch | Both |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.[2]

Interpretation:

The solid-state IR spectrum often shows characteristics of both the OH- and CH-forms , suggesting that both tautomers can be present in the crystal lattice or that strong intermolecular hydrogen bonding in the OH-form can broaden the O-H stretch and shift the C=O-like vibrations of the ring. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of an O-H stretching vibration, supporting the presence of the OH-form . Concurrently, a strong absorption band around 1600 cm⁻¹ can be attributed to the C=O stretching vibration of the CH-form .[2] The presence of both bands suggests a complex solid-state structure, potentially with contributions from both tautomers or a structure that has characteristics of both due to resonance and hydrogen bonding.

Conclusion

The spectroscopic characterization of this compound reveals a fascinating and crucial aspect of its chemistry: its existence in a tautomeric equilibrium. NMR spectroscopy, particularly through the use of different deuterated solvents, provides unequivocal evidence for the predominance of the CH-form (keto) in non-polar solvents like CDCl₃ and the OH-form (enol) in polar, hydrogen-bond accepting solvents like DMSO-d₆. IR spectroscopy complements this understanding by providing information about the functional groups present in the solid state.

For researchers and scientists in drug development, a thorough understanding of this tautomeric behavior is essential. The specific tautomer present under physiological conditions will dictate the molecule's interactions with biological targets. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary to confidently characterize this compound and its derivatives, thereby aiding in the rational design and development of new therapeutic agents.

References

-

Snavely, F. A., & Yoder, C. H. (n.d.). Study of tautomerism in arylazopyrazolones and related heterocycles with nuclear magnetic resonance spectroscopy. ACS Publications. Retrieved from [Link]

-

Edaravone. (n.d.). ChEMBL. Retrieved from [Link]

-

Edaravone. (2017, May 7). Organic Spectroscopy International. Retrieved from [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health. Retrieved from [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2006, August). ResearchGate. Retrieved from [Link]

-